REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([Cl:13])=[C:6]([C:8]([CH3:12])([CH3:11])[C:9]#N)[CH:7]=1.CC(C[AlH]CC(C)C)C.Cl.C1C[O:29]CC1>>[Br:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([Cl:13])=[C:6]([C:8]([CH3:12])([CH3:11])[CH:9]=[O:29])[CH:7]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C#N)(C)C)Cl)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min/0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
2 h/25° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled
|
Type
|
FILTRATION
|
Details
|
the crude product was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C=O)(C)C)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |